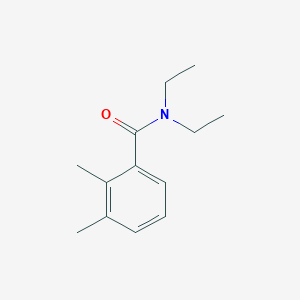

N,N-Diethyl-2,3-dimethylbenzamide

概要

説明

N,N-Diethyl-2,3-dimethylbenzamide is an organic compound with the molecular formula C13H19NO. It is a derivative of benzamide, where the benzene ring is substituted with two methyl groups at the 2 and 3 positions, and the amide nitrogen is substituted with two ethyl groups. This compound is known for its applications in various fields, including its use as an insect repellent.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,3-dimethylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions

N,N-Diethyl-2,3-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N,N-Diethyl-2,3-dimethylbenzylamine.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Chemistry

DEDMBA is utilized as a reagent in organic synthesis and serves as a solvent in the preparation of metal-organic frameworks (MOFs). Its phase-directing capabilities make it valuable in synthesizing materials with specific structural properties.

Biology

This compound has been extensively studied for its efficacy as an insect repellent. It interacts with insect olfactory receptors, disrupting normal sensory functions and providing protection against various pests.

Medicine

Due to its structural similarity to other bioactive amides, DEDMBA is investigated for potential therapeutic applications. Research indicates its capability to exhibit antimicrobial and antiviral properties.

The biological activities of DEDMBA can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that DEDMBA possesses significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| N,N-Diethyl-2,3-dimethylbenzamide | 16 µg/mL | Escherichia coli |

| Benzamide Derivative 1 | 32 µg/mL | Staphylococcus aureus |

| Benzamide Derivative 2 | 64 µg/mL | Pseudomonas aeruginosa |

Antiviral Activity

DEDMBA has also shown promise as an antiviral agent, particularly against Hepatitis B Virus (HBV). It has been found to reduce HBV DNA levels in infected cells by inhibiting nucleocapsid assembly.

Case Studies and Research Findings

- Antiviral Efficacy Study : Recent research highlighted that specific structural modifications on benzamide derivatives could enhance antiviral potency against HBV.

- Antimicrobial Screening : A comprehensive evaluation of various benzamide derivatives confirmed that DEDMBA exhibited promising results against both Gram-positive and Gram-negative bacteria.

作用機序

The mechanism of action of N,N-Diethyl-2,3-dimethylbenzamide as an insect repellent involves its interaction with olfactory receptors in insects. The compound interferes with the insects’ ability to detect human odors, thereby preventing them from locating and biting humans. This is achieved through the activation of specific olfactory receptor neurons and the inhibition of odorant receptors .

類似化合物との比較

Similar Compounds

N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but with only one methyl group on the benzene ring.

N,N-Dimethylbenzamide: Another benzamide derivative with different substituents on the nitrogen atom.

Uniqueness

N,N-Diethyl-2,3-dimethylbenzamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and interactions with biological targets. This structural difference can result in variations in its efficacy and safety profile compared to other similar compounds .

生物活性

N,N-Diethyl-2,3-dimethylbenzamide, commonly known as a derivative of benzamide, has garnered attention for its diverse biological activities. This compound is structurally related to other benzamide derivatives, which have been studied for their potential in various therapeutic applications, including antimicrobial and antiviral properties.

- Molecular Formula : CHNO

- Molecular Weight : 205.30 g/mol

- CAS Number : 57806-76-5

- Physical State : Colorless to light yellow liquid

- Purity : >98% (GC)

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into the following areas:

Antimicrobial Activity

Research indicates that certain benzamide derivatives, including this compound, possess significant antimicrobial properties. For example:

- In vitro Studies : A study demonstrated that benzamide derivatives selectively inhibited the growth of various bacterial strains, including Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL for some compounds .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | E. coli |

| Other Benzamide Derivative 1 | 32 | Staphylococcus aureus |

| Other Benzamide Derivative 2 | 64 | Pseudomonas aeruginosa |

Antiviral Activity

Benzamide derivatives have shown promise as antiviral agents. In particular:

- Hepatitis B Virus (HBV) : Research has indicated that certain benzamide derivatives can significantly reduce HBV DNA levels in infected cells. The mechanism involves inhibiting nucleocapsid assembly by binding to the core protein of the virus .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound include:

- Inhibition of Enzymatic Activity : Similar to other benzamide derivatives, it may inhibit enzymes involved in viral replication and bacterial growth.

- Interaction with Cellular Components : Studies suggest that these compounds may interact specifically with viral proteins without affecting host cellular components .

Case Studies and Research Findings

- Study on Antiviral Efficacy : A recent study focused on the antiviral effects of benzamide derivatives against HBV. The findings highlighted that specific structural modifications on the benzamide framework could enhance antiviral potency and selectivity .

- Antimicrobial Screening : Another research effort evaluated a series of benzamide derivatives for their antimicrobial efficacy against a panel of pathogens. This compound was among those tested and showed promising results against Gram-positive and Gram-negative bacteria .

特性

IUPAC Name |

N,N-diethyl-2,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVYLWURFNYXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575907 | |

| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57806-76-5 | |

| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。